

5-n-Tricosylresorcinol: A Technical Guide to its Safety and Toxicity Profile

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Compound of Interest

Compound Name: 5-n-Tricosylresorcinol

Cat. No.: B016905

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Disclaimer: Limited direct toxicological data is available for **5-n-Tricosylresorcinol**. This guide provides a comprehensive overview based on available information for the compound, its parent molecule resorcinol, and the broader class of 5-alkylresorcinols. The information on related compounds should be interpreted with caution as it may not be fully representative of **5-n-Tricosylresorcinol**'s profile.

Chemical and Physical Properties

5-n-Tricosylresorcinol is a naturally occurring alkylresorcinol found in sources like wheat bran.^[1] It belongs to the class of phenolic lipids and is characterized by a resorcinol (1,3-dihydroxybenzene) ring substituted with a 23-carbon alkyl chain.^{[2][3]}

Property	Value	Source
Molecular Formula	C ₂₉ H ₅₂ O ₂	^[1]
Molecular Weight	432.7 g/mol	^[1]
IUPAC Name	5-tricosylbenzene-1,3-diol	^[1]
Synonyms	5-Tricosyl-1,3-benzenediol, 5-N-Tricosylresorcinol	^[1]
CAS Number	70110-60-0	


Safety and Hazard Information

Direct and comprehensive safety and toxicity data for **5-n-Tricosylresorcinol** are not readily available. The primary hazard information comes from the Globally Harmonized System (GHS) classification provided in its PubChem entry. For a more detailed understanding of potential hazards, data for the parent compound, resorcinol, is summarized below.

5-n-Tricosylresorcinol

The aggregated GHS information from notifications to the ECHA C&L Inventory indicates that **5-n-Tricosylresorcinol** is classified as causing serious eye irritation.^[1]

Table 1: GHS Classification for **5-n-Tricosylresorcinol**^[1]

Hazard Class	Hazard Statement	Pictogram	Signal Word
Serious eye damage/eye irritation (Category 2)	H319: Causes serious eye irritation	 alt text	Warning

Resorcinol (Parent Compound)

Extensive toxicological studies have been conducted on resorcinol. The following tables summarize the key findings from Safety Data Sheets (SDS) and National Toxicology Program (NTP) studies. It is crucial to remember that the long alkyl chain in **5-n-Tricosylresorcinol** will significantly alter its physicochemical properties, such as solubility and lipophilicity, which will in turn affect its absorption, distribution, metabolism, excretion, and toxicity profile compared to resorcinol.

Table 2: Summary of Hazards for Resorcinol from Safety Data Sheets^{[4][5][6]}

Hazard	Description
Acute Toxicity (Oral)	Harmful if swallowed.[4][5]
Skin Corrosion/Irritation	Causes skin irritation.[4][5]
Serious Eye Damage/Irritation	Causes serious eye damage.[4][5]
Respiratory/Skin Sensitization	May cause an allergic skin reaction.[5]
Specific Target Organ Toxicity (Single Exposure)	Causes damage to organs (Central nervous system, Blood) if swallowed. May cause damage to organs (Respiratory system) if swallowed.[5]
Hazardous to the Aquatic Environment	Very toxic to aquatic life. Harmful to aquatic life with long lasting effects.[5]

Table 3: Summary of NTP Toxicology Studies on Resorcinol (Gavage in F344/N Rats and B6C3F1 Mice)[7]

Study Duration	Species	Doses	Key Findings
17-Day Studies	Rats	0, 27.5, 55, 110, 225, or 450 mg/kg	No deaths. Final mean body weights similar to controls. No gross or microscopic lesions.
Mice	0, 37.5, 75, 150, 300, or 600 mg/kg	All females and four males at 600 mg/kg, and one male at 300 mg/kg died. Final mean body weights of survivors similar to controls. No gross or microscopic lesions.	
2-Year Studies	Rats (Male)	112 or 225 mg/kg	No evidence of carcinogenic activity. Clinical signs at higher doses included ataxia, recumbency, and tremors.
Rats (Female)	50, 100, or 150 mg/kg	No evidence of carcinogenic activity. Decreased incidence of mammary gland fibroadenomas. Clinical signs at higher doses included ataxia, recumbency, and tremors.	
Mice (Male & Female)	112 or 225 mg/kg	No evidence of carcinogenic activity. Decreased incidence of subcutaneous fibroma or sarcoma in high-dose males.	

Clinical signs included
ataxia, recumbency,
and tremors.

Table 4: Genetic Toxicology of Resorcinol[7]

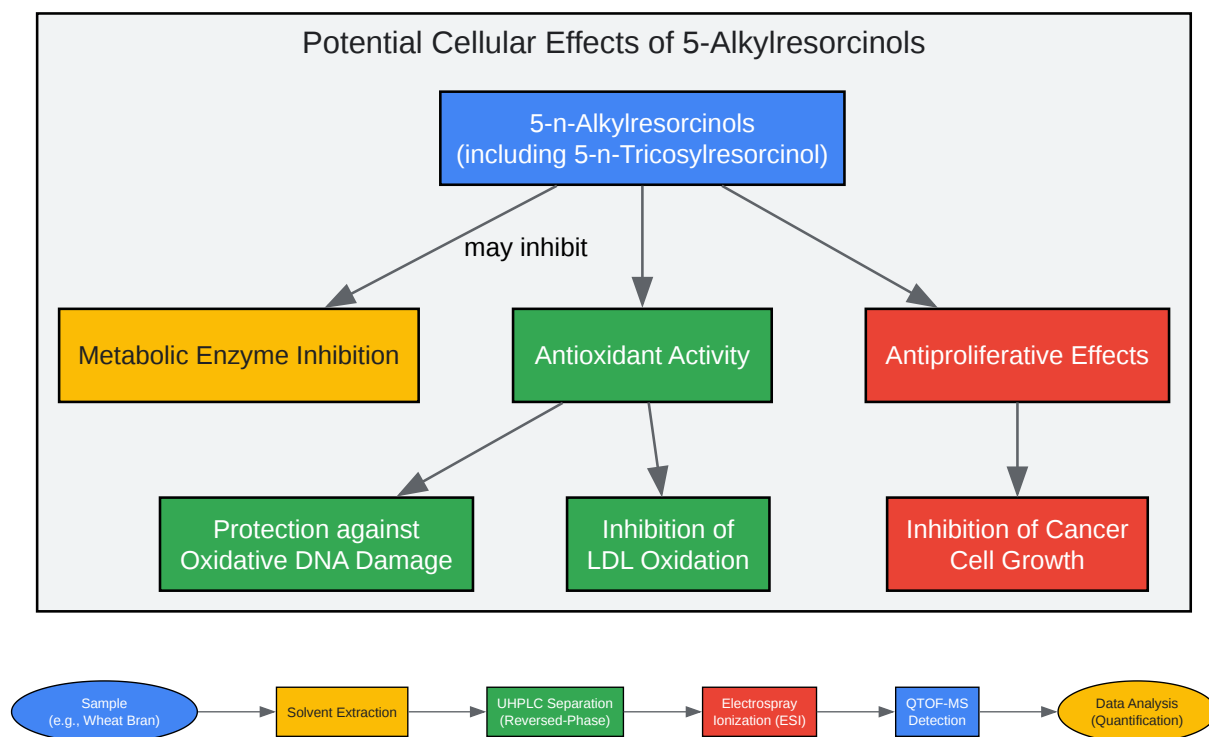
Assay	Result
Salmonella typhimurium Mutagenicity	Negative (with and without S9 activation)
Mouse L5178Y Lymphoma Cell Mutation	Positive (without S9 activation)
Sister Chromatid Exchanges (Chinese Hamster Ovary Cells)	Positive (with and without S9 activation)
Chromosomal Aberrations (Chinese Hamster Ovary Cells)	Positive (with S9 activation), Equivocal (without S9 activation)

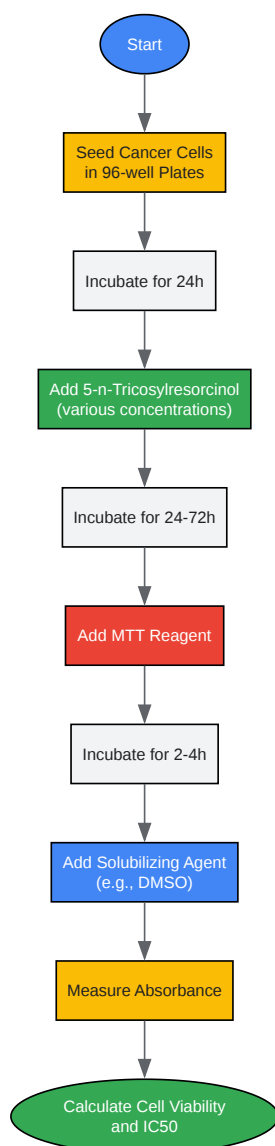
Potential Mechanism of Action and Biological Activities (Based on 5-Alkylresorcinols)

While specific signaling pathways for **5-n-Tricosylresorcinol** have not been elucidated, research on the broader class of 5-alkylresorcinols suggests several potential biological activities. These compounds have been reported to exhibit anti-inflammatory, anti-tumor, and anti-mutagenic properties in cell culture.

One study demonstrated that 5-n-alkylresorcinols with chain lengths from C15 to C23 could protect HT-29 human colon cancer cells from DNA damage induced by hydrogen peroxide.[8] The same study also found that these compounds could significantly inhibit the copper-mediated oxidation of human low-density lipoprotein (LDL) in vitro.[8] It has been proposed that alkylresorcinols may exert some of their effects by inhibiting certain metabolic enzymes.[8]

The antiproliferative effects of alkylresorcinol-enriched extracts have been observed against human colon cancer cell lines (HCT-116 and HT-29).[8][9]





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- To cite this document: BenchChem. [5-n-Tricosylresorcinol: A Technical Guide to its Safety and Toxicity Profile]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b016905#safety-and-toxicity-profile-of-5-n-tricosylresorcinol]

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